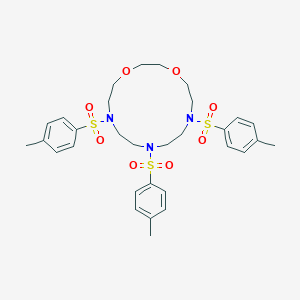
N-(2-hydroxyphenyl)-2-methoxybenzamide
Overview
Description
N-(2-hydroxyphenyl)-2-methoxybenzamide, commonly known as salicylanilide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a starting material for the synthesis of other compounds.
Scientific Research Applications
Intermolecular Interactions and Molecular Structure Analysis : N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, has been studied for its molecular structure and the influence of intermolecular interactions on molecular geometry, which is important for understanding the rotational conformation of aromatic rings (Karabulut et al., 2014).
Gas-Phase Electron Diffraction Studies : The structures of 2-hydroxybenzamide and 2-methoxybenzamide have been determined in the gas phase, providing insights into intramolecular hydrogen bonding, which is critical for understanding the properties of these compounds (Aarset et al., 2013).
Antiviral Activity : N-phenylbenzamide derivatives, including compounds similar to N-(2-hydroxyphenyl)-2-methoxybenzamide, have shown potential as inhibitors of Enterovirus 71, suggesting applications in antiviral drug development (Ji et al., 2013).
Biosensor Development : A biosensor based on a modified carbon paste electrode with compounds including N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, a structurally similar compound, was developed for the determination of glutathione and piroxicam, indicating applications in analytical chemistry (Karimi-Maleh et al., 2014).
Hepatoprotective Activities : Derivatives of phenolic amides, including compounds structurally similar to N-(2-hydroxyphenyl)-2-methoxybenzamide, have shown significant hepatoprotective activities, which can be valuable in developing treatments against liver diseases (Byun et al., 2010).
Chemical Kinetics in Alkaline Media : The kinetics of hydrolysis of compounds including N-(2'-methoxyphenyl)benzamide under highly alkaline conditions have been studied, which is important for understanding their stability and reaction mechanisms (Sim et al., 2009).
Antibacterial Properties : Studies on 3-Methoxybenzamide derivatives, similar to N-(2-hydroxyphenyl)-2-methoxybenzamide, have revealed their potential as inhibitors of bacterial cell division, pointing to possible applications in developing new antibacterial agents (Ohashi et al., 1999).
properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-9-5-2-6-10(13)14(17)15-11-7-3-4-8-12(11)16/h2-9,16H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTBQNUMHOXYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-[(2-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B381984.png)

![Ethyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B381986.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B381988.png)


![4-{4-Nitrophenyl}-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazole](/img/structure/B381994.png)


![N-[bis(4-iodoanilino)-(4-iodophenyl)imino-lambda5-phosphanyl]-4-iodoaniline](/img/structure/B381999.png)
![propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382000.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B382001.png)